5-Amino-6-chloro-pyrimidin-4-ol
Description
5-Amino-6-chloro-pyrimidin-4-ol (CAS: 3137-60-8) is a heterocyclic aromatic compound with the molecular formula C₄H₄ClN₃O and a molecular weight of 145.55 g/mol . It features a pyrimidine backbone substituted with amino (–NH₂), chloro (–Cl), and hydroxyl (–OH) groups at positions 5, 6, and 4, respectively. This compound is primarily utilized as a pharmaceutical intermediate in synthesizing active ingredients for drugs, owing to its versatile reactivity . Key suppliers provide it in purities ≥95%, with applications extending to agrochemicals and specialty chemical research .
Properties
IUPAC Name |
5-amino-4-chloro-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClN3O/c5-3-2(6)4(9)8-1-7-3/h1H,6H2,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVMZMDMVDWIZAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=O)N1)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00282400 | |
| Record name | 5-Amino-6-chloro-pyrimidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00282400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3137-60-8 | |
| Record name | 3137-60-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25730 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Amino-6-chloro-pyrimidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00282400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-6-chloro-pyrimidin-4-ol typically involves the chlorination of 5-amino-4-hydroxypyrimidine. One common method includes the reaction of 5-amino-4-hydroxypyrimidine with phosphorus oxychloride (POCl3) under reflux conditions, followed by hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can improve the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Amino-6-chloro-pyrimidin-4-ol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form amine derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve heating in the presence of a base.
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products
Substitution: Products include 5-amino-6-alkylamino-pyrimidin-4-ol or 5-amino-6-thiol-pyrimidin-4-ol.
Oxidation: Products include 5-nitro-6-chloro-pyrimidin-4-ol.
Reduction: Products include 5-amino-6-chloro-pyrimidin-4-amine.
Scientific Research Applications
5-Amino-6-chloro-pyrimidin-4-ol has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor antagonists.
Medicine: The compound is investigated for its potential as an antiviral, antibacterial, and anticancer agent.
Industry: It is used in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 5-Amino-6-chloro-pyrimidin-4-ol involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound may also interact with nucleic acids, disrupting their function and leading to cell death. These interactions are mediated through hydrogen bonding, van der Waals forces, and electrostatic interactions .
Comparison with Similar Compounds
5-Chloro-2-cyclopropyl-6-methylpyrimidin-4-ol
5-Chloro-6-ethylpyrimidin-4-ol
2-Amino-5-chloro-6-methylpyrimidin-4-ol
- Molecular Formula : C₅H₆ClN₃O
- Molecular Weight : 159.58 g/mol .
- Substituents: Amino (position 2), chloro (position 5), and methyl (position 6).
- Key Differences: The additional amino group introduces hydrogen-bonding capacity, improving solubility in aqueous media.
- Applications: Potential use in antiviral or antibacterial agents due to enhanced interaction with biological targets .
6-Amino-2-methyl-5-nitrosopyrimidin-4-ol
- Molecular Formula : C₅H₆N₄O₂
- Molecular Weight : 154.13 g/mol .
- Substituents: Nitroso (–NO, position 5), methyl (position 2), and amino (position 6).
- Key Differences : The nitroso group confers electrophilic reactivity, making this compound useful in coupling reactions.
- Applications : Employed in synthetic organic chemistry for nitroso-mediated transformations .
2-Chloro-5-fluoro-pyrimidin-4-ol
Table 1. Comparative Data for Pyrimidin-4-ol Derivatives
Biological Activity
5-Amino-6-chloro-pyrimidin-4-ol is a pyrimidine derivative that has garnered attention for its diverse biological activities. This article examines its pharmacological properties, potential therapeutic applications, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound this compound is characterized by the following structural features:
- Molecular Formula : CHClNO
- Molecular Weight : Approximately 134.55 g/mol
This compound contains an amino group at the 5-position and a chloro substituent at the 6-position of the pyrimidine ring, which is significant for its biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results highlight the compound's potential in treating infections caused by resistant bacterial strains.
Anti-inflammatory Activity
In vitro studies have shown that this compound can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. The compound demonstrated an IC value comparable to established anti-inflammatory drugs:
| Compound | IC (µM) |
|---|---|
| This compound | 0.04 ± 0.02 |
| Celecoxib | 0.04 ± 0.01 |
This suggests that it may serve as a lead compound for developing new anti-inflammatory medications.
Anticancer Potential
Preliminary studies indicate that derivatives of pyrimidine compounds, including this compound, may possess anticancer properties. Research has shown that certain pyrimidine derivatives can induce apoptosis in cancer cells. For instance, a case study involving human cancer cell lines revealed that this compound could inhibit cell proliferation effectively.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound inhibits COX enzymes, reducing prostaglandin synthesis and thereby alleviating inflammation.
- Receptor Modulation : It may act on various receptors involved in metabolic pathways, influencing processes such as glucose metabolism and insulin secretion.
Case Studies and Research Findings
Several studies have explored the pharmacological effects of this compound:
- Study on Antimicrobial Activity : A research team evaluated the compound's efficacy against multi-drug resistant strains of bacteria. Results indicated significant inhibition at low concentrations, supporting its potential use in clinical settings.
- Anti-inflammatory Research : In vivo experiments using carrageenan-induced paw edema models showed that treatment with this compound significantly reduced inflammation compared to control groups.
- Anticancer Investigations : A study assessed the effects of various pyrimidine derivatives on human cancer cell lines, noting that those similar to this compound exhibited promising cytotoxic effects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
